
Oxan-2-ylmethansulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-ylmethanesulfonyl fluoride is a synthetic molecule belonging to the class of sulfonyl fluorides. It has the molecular formula C6H11FO3S and a molecular weight of 182.21 g/mol . This compound is known for its stability and reactivity balance, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Oxan-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Oxan-2-ylmethanesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group, with diverse applications being reported .
Mode of Action
There is evidence that fluoride inhibits the demineralization of enamel, enhances remineralization, and inhibits bacterial enzymes . This suggests that Oxan-2-ylmethanesulfonyl fluoride may interact with its targets in a similar manner, promoting remineralization and inhibiting demineralization.
Biochemical Pathways
For instance, fluoride can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion
Result of Action
Sulfonyl fluorides are known to have a balance of reactivity and stability that is attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxan-2-ylmethanesulfonyl fluoride. For instance, the compound is a liquid at room temperature and is volatile . This suggests that temperature and pressure could influence its stability and efficacy. Furthermore, the presence of fluoride in the environment can lead to a wide range of health effects, indicating that environmental fluoride levels could potentially influence the action of Oxan-2-ylmethanesulfonyl fluoride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxan-2-ylmethanesulfonyl fluoride can be synthesized through a one-pot method from sulfonates or sulfonic acids . This process involves mild reaction conditions and readily available reagents, making it efficient and easy to handle . Another method involves the direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including oxan-2-ylmethanesulfonyl fluoride, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxan-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.
Common Reagents and Conditions
Common reagents used in reactions with oxan-2-ylmethanesulfonyl fluoride include nucleophiles such as amines and alcohols . The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from reactions involving oxan-2-ylmethanesulfonyl fluoride depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxan-2-ylmethanesulfonyl fluoride include other sulfonyl fluorides such as:
2-nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
Uniqueness
Oxan-2-ylmethanesulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications . Its ability to selectively modify proteins covalently sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and medicinal chemistry .
Eigenschaften
IUPAC Name |
oxan-2-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMJEMGBYHGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-methyl-12-[4-(pyridin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2497556.png)
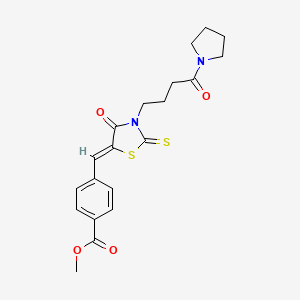
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

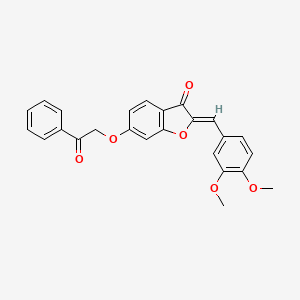
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
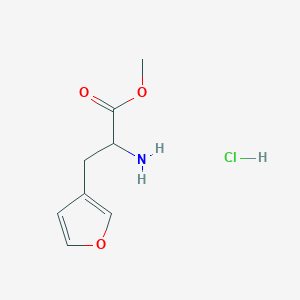
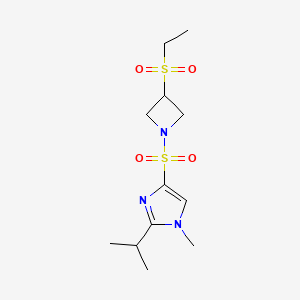

![2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2497573.png)
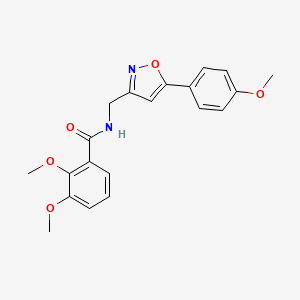
![methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate](/img/structure/B2497577.png)
![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

